1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the empirical formula C9H12BrNO and a molecular weight of 230.10 . It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities . This compound is often used in early discovery research and is part of a collection of unique chemicals provided by suppliers like Sigma-Aldrich .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide is a part of the large group of natural products known as isoquinoline alkaloids Isoquinoline alkaloids are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), interact with their targets to exert their biological effects .
Biochemical Pathways
Thiq based compounds are known to influence various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide typically involves the Pictet-Spengler reaction, which was first described in 1911 . In this reaction, phenylethylamine reacts with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C to afford the tetrahydroisoquinoline scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinolin-6-ol: Similar in structure but lacks the hydrobromide component.
1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide: Contains a methyl group, which may alter its biological activity.
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide: Another derivative with a methyl group at a different position. These compounds share the tetrahydroisoquinoline scaffold but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVPGYXADKFDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538284 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59839-23-5 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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